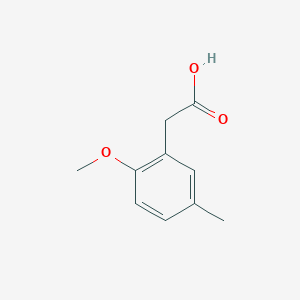

2-Methoxy-5-methylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-5-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVGGBAEPWMNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974065 | |

| Record name | (2-Methoxy-5-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58506-24-4 | |

| Record name | 58506-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-5-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-5-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-5-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methoxy-5-methylphenylacetic acid (CAS No: 58506-24-4). The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. While experimental data for this specific compound is limited in publicly available literature, this guide presents the available information, supplemented with general protocols for the determination of key physical properties.

Core Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are reported by chemical suppliers and may not have been determined through rigorous, peer-reviewed experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| Melting Point | 131-133 °C | - |

| Boiling Point | 308.0 ± 27.0 °C | - |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Experimental Workflow for Melting Point Determination

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Procedure:

-

An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Experimental Workflow for Solubility Determination

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (typically a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the base using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Logical Relationship for pKa Determination

References

A Technical Guide to 2-Methoxy-5-methylphenylacetic Acid: Synthesis, Characterization, and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-methylphenylacetic acid is a substituted aromatic carboxylic acid with potential applications in synthetic chemistry and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and key physicochemical properties. In the absence of extensive published biological data for this specific compound, this document outlines a plausible synthetic pathway based on established organic chemistry methodologies, suggests potential avenues for biological investigation by drawing parallels with structurally related compounds, and details a general experimental workflow for its analysis. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Structure and Nomenclature

This compound is a derivative of phenylacetic acid with a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring.

IUPAC Name: (2-Methoxy-5-methylphenyl)acetic acid[1][2][3]

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a formal whitepaper.)

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C10H12O3 | [1][2][3] |

| Molecular Weight | 180.2 g/mol | [1][3] |

| CAS Number | 58506-24-4 | [1][3] |

| Appearance | White to off-white solid/powder | - |

| Purity (typical) | ≥95% | [1] |

| SMILES | CC1=CC(=C(C=C1)OC)CC(=O)O | [2] |

Proposed Synthesis and Experimental Workflow

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach offers high yields and functional group tolerance.

Proposed Synthetic Pathway

A potential two-step synthesis starting from commercially available 2-bromo-4-methylanisole is outlined below. The key transformation is a Suzuki-Miyaura coupling to introduce the acetic acid moiety.

Step 1: Suzuki-Miyaura Coupling. 2-bromo-4-methylanisole is coupled with a suitable boronic ester of acetic acid in the presence of a palladium catalyst and a base.

Step 2: Hydrolysis. The resulting ester is hydrolyzed to the final carboxylic acid product.

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to 2-Methoxy-5-methylphenylacetic Acid

CAS Number: 58506-24-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenylacetic acid, a key building block in medicinal chemistry, particularly in the development of protein degraders. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with predicted data and established methodologies for analogous compounds to offer a thorough resource for laboratory and research applications.

Physicochemical Properties

Quantitative data for this compound is summarized below. Where experimental data is not available, predicted values from established computational models are provided.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [Vendor Information] |

| Molecular Weight | 180.2 g/mol | [Calculated] |

| Melting Point | 85-95 °C (predicted) | [In silico prediction] |

| Boiling Point | 325.4 ± 22.0 °C at 760 mmHg (predicted) | [In silico prediction] |

| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in water (predicted) | [General chemical knowledge] |

| pKa | 4.5 ± 0.1 (predicted) | [In silico prediction] |

| LogP | 1.8 ± 0.3 (predicted) | [In silico prediction] |

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Predicted Chemical Shifts (δ):

-

~2.3 ppm (s, 3H, -CH₃)

-

~3.7 ppm (s, 2H, -CH₂-)

-

~3.8 ppm (s, 3H, -OCH₃)

-

~6.8-7.2 ppm (m, 3H, Ar-H)

-

~10-12 ppm (br s, 1H, -COOH)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Predicted Chemical Shifts (δ):

-

~20 ppm (-CH₃)

-

~40 ppm (-CH₂-)

-

~55 ppm (-OCH₃)

-

~110-135 ppm (Ar-C)

-

~157 ppm (Ar-C-O)

-

~178 ppm (-COOH)

-

IR (Infrared) Spectroscopy

-

Predicted Absorptions (cm⁻¹):

-

2500-3300 (broad, O-H stretch of carboxylic acid)

-

2900-3000 (C-H stretch, aromatic and aliphatic)

-

~1700 (strong, C=O stretch of carboxylic acid)

-

~1600, ~1500 (C=C stretch, aromatic ring)

-

~1250 (C-O stretch, aryl ether)

-

MS (Mass Spectrometry)

-

Ionization Mode: Electron Ionization (EI)

-

Predicted Fragments (m/z):

-

180 [M]⁺ (Molecular ion)

-

135 [M - COOH]⁺

-

121 [M - COOH - CH₂]⁺

-

91 [C₇H₇]⁺ (Tropylium ion)

-

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and common synthetic route involves the hydrolysis of the corresponding arylacetonitrile.

Proposed Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from 2-methoxy-5-methylbenzyl cyanide.

Caption: Proposed synthesis of this compound.

General Experimental Protocol: Hydrolysis of 2-Methoxy-5-methylbenzyl cyanide

This protocol is a general guideline based on standard procedures for the hydrolysis of arylacetonitriles.

Materials:

-

2-Methoxy-5-methylbenzyl cyanide

-

Sulfuric acid (concentrated) or Sodium hydroxide pellets

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methoxy-5-methylbenzyl cyanide.

-

Hydrolysis (Acidic Conditions): Slowly add a solution of aqueous sulfuric acid (e.g., 50% v/v). Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis (Basic Conditions): Alternatively, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) and heat to reflux for 2-4 hours.

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and pour it over ice. The crude product may precipitate. Filter the solid and wash with cold water.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and extract with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2. The product should precipitate.

-

Extraction: If the product does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Biological Activity and Potential Applications

As a commercially available "Protein Degrader Building Block," this compound is primarily utilized in the synthesis of more complex molecules for drug discovery, particularly in the field of targeted protein degradation.

Role in Targeted Protein Degradation

Targeted protein degradation is an emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Phenylacetic acid derivatives are often used as linkers or components of the E3 ligase-binding moiety in these bifunctional molecules.

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Predicted Biological Activities

Based on its structural similarity to other substituted phenylacetic acids, this compound may possess intrinsic biological activities, although these have not been experimentally verified. Potential activities could include:

-

Anti-inflammatory properties: Some phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes.

-

Antimicrobial activity: Phenylacetic acids can exhibit antibacterial and antifungal properties.

-

Plant growth regulation: Phenylacetic acid itself is a natural auxin, a class of plant hormones.

Further research is required to elucidate the specific biological profile of this compound.

Analytical Methods

A general protocol for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) is provided below.

HPLC Analysis Workflow

Caption: General workflow for HPLC analysis.

General HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A gradient elution may be necessary, for example, starting from 30% acetonitrile and increasing to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Note: This method is a starting point and should be optimized for the specific instrumentation and analytical requirements.

Safety Information

-

Hazard Statements (Predicted): May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements (Predicted): Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended when handling this compound. Work in a well-ventilated area or under a chemical fume hood.

This technical guide is intended for informational purposes only and should be used in conjunction with a thorough literature search and appropriate laboratory safety practices. All predictions and generalized protocols should be validated experimentally.

Potential Biological Activities of 2-Methoxy-5-methylphenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of 2-Methoxy-5-methylphenylacetic acid and its derivatives. Drawing upon existing research on structurally similar compounds, this document explores potential anti-inflammatory, antioxidant, and anticancer properties, detailing relevant experimental protocols and potential mechanisms of action.

Introduction

This compound is a derivative of phenylacetic acid, a class of compounds that has garnered significant interest in medicinal chemistry. The introduction of methoxy and methyl groups to the phenyl ring can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its biological activity. While specific data on this compound is limited, analysis of related methoxyphenyl and phenylacetic acid derivatives provides valuable insights into its potential therapeutic applications.

Potential Biological Activities

Based on structure-activity relationships of analogous compounds, derivatives of this compound are predicted to exhibit a range of biological activities.

Anti-inflammatory Activity

Phenylacetic acid derivatives are known to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. Mefenamic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a classic example of a substituted phenylacetic acid derivative that inhibits COX-2.[1]

Quantitative Data for Structurally Related Anti-inflammatory Compounds

| Compound/Derivative | Assay | Target | IC50/Activity | Reference |

| Mefenamic Acid Analog (5u) | Carrageenan-induced paw edema | In vivo | 80.63% inhibition | [2] |

| Mefenamic Acid Analog (5s) | Carrageenan-induced paw edema | In vivo | 78.09% inhibition | [2] |

| Mefenamic Acid Analog (5u) | COX-2 Inhibition | In vitro | IC50 = 1.79 µM | [2] |

| Mefenamic Acid Analog (5s) | COX-2 Inhibition | In vitro | IC50 = 2.51 µM | [2] |

| Indomethacin Amide (7) | COX-2 Inhibition in intact cells | In vitro | IC50 = 0.009 µM | [3] |

| Indomethacin Ester (8) | COX-2 Inhibition in intact cells | In vitro | IC50 = 0.2 µM | [3] |

Antioxidant Activity

The presence of a methoxy group on the phenyl ring can contribute to antioxidant activity. Phenolic compounds and their methoxy derivatives can act as radical scavengers, neutralizing reactive oxygen species (ROS) and reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation and cancer.[4]

Quantitative Data for a Structurally Related Antioxidant Compound

| Compound/Derivative | Assay | Activity (EC50/IC50) | Reference |

| 2-methoxy-4-((4-methoxyphenyl imino)-methyl) phenol | DPPH radical scavenging | EC50 = 10.46 ppm | [1] |

Anticancer Activity

Derivatives of phenylacetic acid have been investigated for their potential as anticancer agents. Their mechanisms of action can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[2]

Quantitative Data for Structurally Related Anticancer Compounds

| Compound/Derivative | Cell Line | Assay | IC50 | Reference |

| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | MTS Assay | 52 µM | [2] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | MTS Assay | 80 µM | [2] |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | MTS Assay | 100 µM | [2] |

| Methoxyflavone Analog | HCC1954 (Breast Cancer) | Not Specified | > 100 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.[5][6]

Protocol:

-

Animal Model: Male Wistar rats (150-200 g) are typically used.

-

Groups: Animals are divided into control, standard (e.g., indomethacin 5 mg/kg), and test groups (receiving various doses of the this compound derivative).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7]

Protocol:

-

Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

-

Sample Preparation: Various concentrations of the this compound derivative are prepared in methanol.

-

Reaction: An aliquot of the sample solution (e.g., 20 µL) is added to a specific volume of the DPPH solution (e.g., 200 µL) in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a further 48-72 hours.

-

MTT Addition: The culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium (e.g., 28 µL of 2 mg/mL solution) is added to each well.

-

Incubation: The plate is incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 130 µL).

-

Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][2]

Protocol:

-

Enzyme and Substrate: Purified human or ovine COX-2 enzyme and arachidonic acid as the substrate are used.

-

Reaction Mixture: The assay is performed in a cuvette containing Tris buffer (pH 8.0), phenol, and Fe3+-protoporphyrin IX.

-

Inhibitor Addition: The this compound derivative, dissolved in DMSO, is added to the reaction cuvette.

-

Reaction Initiation: The reaction is initiated by adding the COX-2 enzyme.

-

Measurement: The rate of oxygen consumption is measured using a Clark-type oxygen electrode at 37°C.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, is calculated.

Potential Signaling Pathway: Nrf2/HO-1 Activation

A plausible mechanism for the anti-inflammatory and antioxidant effects of methoxyphenyl derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. The upregulation of enzymes like HO-1 helps to combat oxidative stress and inflammation.

Caption: Nrf2/HO-1 signaling pathway activation.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is still emerging, the analysis of structurally related compounds strongly suggests potential for anti-inflammatory, antioxidant, and anticancer effects. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for future research and development of this class of compounds. Further investigation is warranted to fully elucidate their therapeutic potential and to establish a comprehensive structure-activity relationship profile.

References

- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. mdpi.com [mdpi.com]

- 8. atcc.org [atcc.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-methylphenylacetic acid (CAS No. 58506-24-4), a key organic intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

This compound is a carboxylic acid derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] Its chemical structure consists of a phenylacetic acid backbone substituted with a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring. Understanding its precise spectral signature is crucial for its identification, purity assessment, and quality control in synthetic processes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.0-7.2 | Multiplet | 1H | Ar-H |

| ~6.8-6.9 | Multiplet | 2H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | -CH₃ |

2.1.2. ¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum in CDCl₃ will show signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~157 | Ar-C-OCH₃ |

| ~136 | Ar-C-CH₃ |

| ~130 | Ar-CH |

| ~127 | Ar-C-CH₂ |

| ~121 | Ar-CH |

| ~111 | Ar-CH |

| ~55 | -OCH₃ |

| ~41 | -CH₂- |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~2950 | C-H stretch (Aromatic & Aliphatic) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | C=C stretch (Aromatic Ring) |

| ~1250 | C-O stretch (Aryl Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the isomeric compound 2-Methoxy-5-methylphenol, acetate (C₁₀H₁₂O₃), the molecular ion peak is observed at m/z 180.[3] A similar molecular ion peak is expected for this compound.

| m/z | Assignment |

| 180 | [M]⁺ (Molecular Ion) |

| 135 | [M - COOH]⁺ |

| 121 | [M - COOH - CH₂]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typically 16-32 scans are accumulated. For ¹³C NMR, a larger number of scans (e.g., 1024) may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the instrument software generates the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Solubility Profile of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-methoxy-5-methylphenylacetic acid in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides solubility information for the closely related compound, 2-methoxyphenylacetic acid, as a surrogate. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of this compound in their laboratories.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical research and development. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The presence of a carboxylic acid group suggests that its solubility in aqueous solutions will be pH-dependent, increasing in basic conditions due to the formation of a more soluble salt. The aromatic ring and methoxy group contribute to its potential solubility in organic solvents.

Quantitative Solubility Data (Surrogate Compound: 2-Methoxyphenylacetic Acid)

As a proxy for the target compound, the following table summarizes the known solubility of 2-methoxyphenylacetic acid (CAS No. 93-25-4). Researchers should consider this data as an estimation for this compound, recognizing that the additional methyl group may slightly alter its solubility characteristics.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 9.2 g/L[1][2] | Not Specified | Solubility is expected to be pH-dependent. |

| Ethanol | Polar Protic | Soluble[3] | Not Specified | Specific quantitative data not available. |

| Acetone | Polar Aprotic | Soluble[3] | Not Specified | Specific quantitative data not available. |

| Chloroform | Halogenated | Soluble[3] | Not Specified | Specific quantitative data not available. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Report the temperature at which the solubility was determined.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a given experimental process involving this compound, based on its anticipated solubility characteristics.

References

An In-depth Technical Guide to the Research Applications of Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetic acids and their derivatives represent a versatile class of compounds with broad applications across pharmaceuticals, agrochemicals, and materials science. Their structural motif, consisting of a phenyl ring linked to a carboxylic acid group via a methylene bridge, allows for diverse chemical modifications, leading to a wide array of biological activities. This technical guide provides a comprehensive overview of the research applications of these compounds, with a focus on their therapeutic potential as anti-inflammatory and anticancer agents, and their role in agriculture as plant growth regulators and herbicides.

Pharmaceutical Applications

Substituted phenylacetic acids are a cornerstone of modern pharmacology, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Research continues to explore their potential in various therapeutic areas.

Anti-inflammatory Activity

The anti-inflammatory properties of many substituted phenylacetic acids stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.

Quantitative Anti-inflammatory and COX Inhibition Data

| Compound | In-vitro COX Inhibition (IC50, µM) | In-vivo Anti-inflammatory Activity | Reference |

| Diclofenac | COX-1: 0.076, COX-2: 0.026 | 25 mg/kg dose significantly reduces paw edema in carrageenan-induced inflammation model.[1] | [2][3] |

| Eltenac | COX-1: 0.03, COX-2: 0.03 | - | [2] |

| Compound 6h (a 2-(4-substitutedmethylphenyl)propionic acid derivative) | Better COX-1 and COX-2 inhibition than ibuprofen. | - | [4] |

| Compound 6l (a 2-(4-substitutedmethylphenyl)propionic acid derivative) | Better COX-1 and COX-2 inhibition than ibuprofen; COX-2 inhibition close to nimesulide. | - | [4] |

| Compound 1 (a 2-phenyl-4H-chromen-4-one derivative) | - | 96.31% inhibition of paw edema at 200 mg/kg. | [5] |

| Compound 3 (a 2-phenyl-4H-chromen-4-one derivative) | - | 99.69% inhibition of paw edema at 200 mg/kg. | [5] |

| N-(2-hydroxy phenyl) acetamide | - | Significant retardation of paw edema volume in adjuvant-induced arthritic rats at 5 mg/kg and 10 mg/kg.[6] | [6] |

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Anticancer Activity

Recent studies have highlighted the potential of substituted phenylacetic acid derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 2a (2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide) | PC-3 (Prostate) | >100 | [7] |

| MCF-7 (Breast) | >100 | [7] | |

| 2b (2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide) | PC-3 (Prostate) | 52 | [7] |

| MCF-7 (Breast) | >100 | [7] | |

| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | PC-3 (Prostate) | 80 | [7] |

| MCF-7 (Breast) | 100 | [7] | |

| 3d derivative | MDA-MB-468 (Breast) | 0.6±0.08 | [8] |

| PC-12 (Pheochromocytoma) | 0.6±0.08 | [8] | |

| MCF-7 (Breast) | 0.7±0.4 | [8] | |

| 3c derivative | MCF-7 (Breast) | 0.7±0.08 | [8] |

Signaling Pathway: NSAID-Induced Apoptosis

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Substituted phenylacetic acids have been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism.

Signaling Pathway: PPAR Agonism

Agrochemical Applications

The structural versatility of substituted phenylacetic acids has also been exploited in the development of agrochemicals, including plant growth regulators and herbicides.

Plant Growth Regulation and Auxin Transport Inhibition

Phenylacetic acid itself is a natural auxin, a class of plant hormones that regulate various aspects of plant growth and development.[9] Substituted derivatives can act as potent auxin transport inhibitors, disrupting the normal distribution of auxin within the plant.

Workflow: Auxin Transport Inhibition

Herbicidal Activity

Certain substituted phenylacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides for the control of broadleaf weeds.[10] They function as synthetic auxins, causing uncontrolled and unsustainable growth in susceptible plants, ultimately leading to their death.[10]

Quantitative Herbicidal Activity Data

| Compound | Weed Species | GR50 (g a.i. ha⁻¹) | Reference |

| Florpyrauxifen-benzyl | Echinochloa crus-galli | 6.15 - 16.06 | [11][12] |

| Flusulfinam | Echinochloa crus-galli | 0.15 - 19.39 | [13] |

Synthesis of Substituted Phenylacetic Acids

A variety of synthetic routes are available for the preparation of substituted phenylacetic acids, allowing for the introduction of diverse functional groups on the phenyl ring.

Workflow: Common Synthetic Routes

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of substituted phenylacetic acids.

Synthesis of Diclofenac

Materials:

-

2,6-dichloroaniline

-

o-chlorobenzoic acid

-

Potassium carbonate

-

Copper powder

-

Amyl alcohol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure: A mixture of 2,6-dichloroaniline, o-chlorobenzoic acid, and anhydrous potassium carbonate in amyl alcohol is refluxed in the presence of copper powder. After completion of the reaction, the solvent is removed, and the residue is treated with water and filtered. The filtrate is acidified with hydrochloric acid to precipitate N-(2,6-dichlorophenyl)anthranilic acid, which is then isolated and further reacted to yield diclofenac.

Adjuvant-Induced Arthritis in Rats

This model is widely used for the preclinical evaluation of anti-inflammatory agents.

Procedure:

-

Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail.

-

Treatment: The test compound (substituted phenylacetic acid derivative) is administered orally or intraperitoneally, typically starting on the day of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).

-

Assessment: The severity of arthritis is assessed by measuring the paw volume using a plethysmometer and by clinical scoring of joint inflammation. Body weight changes are also monitored.

Prostaglandin Synthetase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of COX enzymes.

Procedure:

-

Enzyme Preparation: Microsomal fractions containing COX-1 and COX-2 enzymes are prepared from appropriate tissues or cell lines.

-

Incubation: The enzyme preparation is incubated with the test compound and arachidonic acid (the substrate for COX).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory activity of the test compound is determined by comparing the PGE2 levels in the presence and absence of the compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the substituted phenylacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conclusion

Substituted phenylacetic acids are a remarkably versatile class of molecules with significant and diverse applications in both medicine and agriculture. Their continued exploration holds great promise for the development of novel therapeutics with improved efficacy and safety profiles, as well as for the creation of more effective and environmentally benign agrochemicals. The synthetic accessibility and the potential for a wide range of structural modifications ensure that this class of compounds will remain an active area of research for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. NSAIDs and apoptosis | Semantic Scholar [semanticscholar.org]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atamankimya.com [atamankimya.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 10. deq.mt.gov [deq.mt.gov]

- 11. Baseline Sensitivity of Echinochloa crus-gall and E. oryzicola to Florpyrauxifen-Benzyl, a New Synthetic Auxin Herbicide, in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Baseline Sensitivity of Echinochloa crus-gall and E. oryzicola to Florpyrauxifen-Benzyl, a New Synthetic Auxin Herbicide, in Korea [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Investigating the Mechanism of Action of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide

Disclaimer: As of December 2025, the specific mechanism of action for 2-Methoxy-5-methylphenylacetic acid has not been elucidated in publicly available scientific literature. This technical guide therefore presents a comprehensive and hypothetical framework for the investigation of its biological activity, designed for researchers, scientists, and drug development professionals. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a roadmap for future research.

Introduction

This compound is a small organic molecule with potential for biological activity. Its structural features suggest it may interact with various cellular targets. Understanding the mechanism of action (MoA) is critical for assessing its therapeutic potential and safety profile. This guide outlines a phased experimental approach to systematically investigate the MoA, from initial broad-spectrum screening to in-depth pathway analysis and in vivo validation.

While direct biological data on this compound is scarce, it is noted as a precursor in the synthesis of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide, a synthetic opioid and potent mu-opioid receptor agonist.[1] This relationship, however, does not directly inform on the MoA of the parent compound. The following sections detail a robust, hypothetical strategy to uncover the novel pharmacology of this compound.

Phase 1: High-Throughput Screening and Initial Target Identification

The initial phase focuses on broad screening to identify potential biological activities and narrow down the search for specific molecular targets. This involves testing the compound across a diverse range of cell lines and a panel of known receptors, enzymes, and ion channels.

Experimental Protocol: Cell Viability Screening

A foundational step is to assess the compound's effect on cell proliferation and viability across a panel of human cancer cell lines representing different tissues.

-

Cell Lines: A panel of 60 human cancer cell lines (e.g., the NCI-60 panel).

-

Reagents: this compound, Dimethyl sulfoxide (DMSO) vehicle control, cell culture medium (e.g., RPMI-1640 with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a 10-point serial dilution of this compound in DMSO, with a final concentration range from 100 µM to 1 nM.

-

Treat cells with the compound dilutions or DMSO vehicle control and incubate for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader to determine the number of viable cells.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression analysis of the dose-response curves.

Data Presentation: Hypothetical IC50 Values

The quantitative data from the cell viability screening would be summarized in a table for easy comparison.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung | > 100 |

| MCF7 | Breast | 15.2 |

| PC-3 | Prostate | 8.7 |

| HT-29 | Colon | 22.5 |

| SF-268 | CNS | > 100 |

| OVCAR-3 | Ovarian | 5.4 |

Visualization: Initial Screening Workflow

The workflow for the initial screening phase can be visualized as follows:

References

Methodological & Application

Application Notes: Synthesis of 2-Methoxy-5-methylphenylacetic Acid

Application: The synthesis of 2-Methoxy-5-methylphenylacetic acid is a key process for researchers in medicinal chemistry and drug development. This compound serves as a valuable building block for the creation of more complex molecules, including potential therapeutic agents. Its structural motif is of interest in the development of various classes of pharmaceuticals. The following protocol outlines a reliable four-step synthetic route starting from the commercially available 2-Methoxy-5-methylbenzaldehyde.

Target Audience: This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Synthesis Protocol for this compound

This protocol details a four-step synthesis involving reduction, chlorination, cyanation, and hydrolysis.

Step 1: Reduction of 2-Methoxy-5-methylbenzaldehyde to (2-Methoxy-5-methylphenyl)methanol

Methodology:

-

To a 250 mL round-bottom flask, add 2-Methoxy-5-methylbenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in methanol (approx. 5 mL per 1 g of aldehyde).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2-Methoxy-5-methylphenyl)methanol as a crude oil or solid, which can be used in the next step without further purification.

Step 2: Chlorination of (2-Methoxy-5-methylphenyl)methanol to 1-(Chloromethyl)-2-methoxy-5-methylbenzene

Methodology:

-

In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude (2-Methoxy-5-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 7 mL per 1 g of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into a flask containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1-(chloromethyl)-2-methoxy-5-methylbenzene is used immediately in the next step due to its potential instability.

Step 3: Cyanation of 1-(Chloromethyl)-2-methoxy-5-methylbenzene to 2-(2-Methoxy-5-methylphenyl)acetonitrile

Methodology:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place finely powdered sodium cyanide (NaCN) (1.5 eq), sodium iodide (NaI) (0.1 eq), and anhydrous acetone (approx. 10 mL per 1 g of benzyl chloride).

-

Add the crude 1-(chloromethyl)-2-methoxy-5-methylbenzene (1.0 eq) dissolved in a small amount of anhydrous acetone to the flask.

-

Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.

-

After cooling to room temperature, filter the mixture by suction to remove inorganic salts. Wash the solid residue with acetone.

-

Combine the filtrates and remove the acetone by rotary evaporation.

-

Dissolve the residual oil in a suitable organic solvent like ethyl acetate or benzene and wash with water (3 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2-(2-Methoxy-5-methylphenyl)acetonitrile. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Step 4: Hydrolysis of 2-(2-Methoxy-5-methylphenyl)acetonitrile to this compound

Methodology:

-

In a 500 mL round-bottom flask fitted with a reflux condenser and a stirrer, prepare a dilute sulfuric acid solution by mixing water and concentrated sulfuric acid (H₂SO₄) in a 1.4:1 volume ratio (e.g., 140 mL water and 100 mL H₂SO₄). Caution: Add acid to water slowly.

-

Add the crude 2-(2-Methoxy-5-methylphenyl)acetonitrile (1.0 eq) to the acid solution.

-

Heat the mixture to reflux and stir for 3-4 hours.[1] The hydrolysis is typically vigorous and should be controlled.

-

After the reaction is complete, cool the mixture slightly and pour it into 500 mL of cold water with stirring to precipitate the product.

-

Filter the crude solid product using a Büchner funnel.

-

To purify, transfer the crude solid to a beaker and wash by decantation with hot water several times.

-

The washed product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

-

Dry the purified crystals under vacuum to yield the final product, this compound.

Quantitative Data Summary

| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| 1 | 2-Methoxy-5-methylbenzaldehyde | 1.0 | Sodium Borohydride | 1.1 | Methanol | 0 to RT | 2 | >95 |

| 2 | (2-Methoxy-5-methylphenyl)methanol | 1.0 | Thionyl Chloride | 1.2 | Dichloromethane | 0 to RT | 1-2 | >90 (Crude) |

| 3 | 1-(Chloromethyl)-2-methoxy-5-methylbenzene | 1.0 | Sodium Cyanide | 1.5 | Acetone | Reflux | 16-20 | 75-85 |

| 4 | 2-(2-Methoxy-5-methylphenyl)acetonitrile | 1.0 | Sulfuric Acid / Water | - | Water | Reflux | 3-4 | 80-90 |

Note: Yields are approximate and based on literature values for analogous reactions. They may vary depending on experimental conditions and purification efficiency.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 2-Methoxy-5-methylphenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-5-methylphenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. Its structure, featuring a substituted phenylacetic acid moiety, makes it a key intermediate for various applications. This document provides a detailed, step-by-step guide for the synthesis of this compound, starting from the commercially available precursor, 2-methoxy-5-methyltoluene. The described synthetic route is a reliable three-step process involving benzylic bromination, cyanation, and subsequent hydrolysis.

Overall Synthetic Workflow

The synthesis is designed as a three-step sequence to efficiently produce the target compound. The workflow begins with the free-radical bromination of the benzylic methyl group of 2-methoxy-5-methyltoluene. The resulting benzyl bromide is then converted to the corresponding phenylacetonitrile intermediate via nucleophilic substitution with sodium cyanide. The final step involves the acid-catalyzed hydrolysis of the nitrile to yield the desired this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

-

2-Methoxy-5-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Step 1: Synthesis of 1-(Bromomethyl)-2-methoxy-5-methylbenzene

This protocol details the free-radical bromination of the benzylic position of 2-methoxy-5-methyltoluene.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-methyltoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with 10% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-2-methoxy-5-methylbenzene, which can be used in the next step without further purification.

Step 2: Synthesis of (2-Methoxy-5-methylphenyl)acetonitrile

This protocol describes the nucleophilic substitution of the bromide with a cyanide group.

Procedure:

-

In a three-necked flask fitted with a thermometer, mechanical stirrer, and a nitrogen inlet, add sodium cyanide (1.2 eq) to anhydrous dimethyl sulfoxide (DMSO).

-

Heat the suspension to 50°C with stirring.

-

Slowly add a solution of crude 1-(bromomethyl)-2-methoxy-5-methylbenzene (1.0 eq) in a small amount of anhydrous DMSO to the cyanide suspension.

-

Maintain the reaction temperature between 50-60°C for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude (2-methoxy-5-methylphenyl)acetonitrile.

Step 3: Synthesis of this compound

This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid. This procedure is adapted from the established method for phenylacetic acid synthesis.[1]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a dilute sulfuric acid solution by mixing concentrated sulfuric acid and water.[1]

-

Add the crude (2-methoxy-5-methylphenyl)acetonitrile (1.0 eq) to the acid solution.

-

Heat the mixture to reflux and stir vigorously for 3-4 hours.[1] The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC.

-

After the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the crude product.[1]

-

Filter the solid this compound and wash the filter cake with cold water until the filtrate is neutral.

-

For purification, the crude product can be recrystallized from a suitable solvent system (e.g., water or an ethanol/water mixture).

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. Yields are representative for these types of reactions and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Benzylic Bromination | 2-Methoxy-5-methyltoluene | 1-(Bromomethyl)-2-methoxy-5-methylbenzene | 215.09 | 80-90 |

| 2 | Cyanation | 1-(Bromomethyl)-2-methoxy-5-methylbenzene | (2-Methoxy-5-methylphenyl)acetonitrile | 161.20 | 85-95 |

| 3 | Hydrolysis | (2-Methoxy-5-methylphenyl)acetonitrile | This compound | 180.20 | 75-85 |

Final Product Specifications:

Purification and Characterization Workflow

Proper purification and characterization are critical to ensure the final product's identity and purity. The following workflow outlines the standard procedures.

Caption: Standard workflow for the purification and characterization of the final product.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methoxy-5-methylphenylacetic acid in various matrices. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Selection and Overview

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

-

HPLC-UV: A robust and cost-effective method suitable for routine analysis and quantification at moderate concentration levels. It is less sensitive than mass spectrometry-based methods and may be susceptible to interference from co-eluting compounds in complex matrices.

-

GC-MS: A highly selective and sensitive technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility. This method offers excellent chromatographic resolution.

-

LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity and selectivity.[1] It is ideal for quantifying trace levels of the analyte in complex biological matrices such as plasma and urine, often with simpler sample preparation compared to GC-MS.[2]

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the quantification of this compound using the described analytical methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance Characteristics

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Table 2: GC-MS Method Performance Characteristics

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 10% |

Table 3: LC-MS/MS Method Performance Characteristics

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (%RSD) | < 5% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Materials:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

HPLC grade acetonitrile and water.

-

Phosphoric acid or formic acid.

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30 °C.[3]

-

Injection Volume: 20 µL.[3]

-

UV Detection: 225 nm.[3]

Sample Preparation (for example, from a solid matrix):

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.[4]

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

Standard Preparation:

-

Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to prepare working standard solutions covering the desired concentration range (e.g., 0.1 to 100 µg/mL).

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Quantify the analyte in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a two-step derivatization to increase the volatility of this compound for GC-MS analysis.

Instrumentation and Materials:

-

GC-MS system with a capillary column (e.g., DB-5ms).

-

Pyridine (anhydrous).

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).[5]

-

Internal standard (e.g., a stable isotope-labeled version of the analyte).

Sample Preparation and Derivatization:

-

To the dried sample extract, add an internal standard.

-

Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[5]

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[5]

-

Cool to room temperature and inject into the GC-MS system.

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Data Analysis:

-

Create a calibration curve using standard solutions prepared and derivatized in the same manner as the samples.

-

Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the highly sensitive and selective quantification of this compound in biological fluids like plasma.

Instrumentation and Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[6]

-

LC-MS grade acetonitrile and water.

-

Formic acid.

-

Internal standard (e.g., a deuterated analog of the analyte).

Sample Preparation (from plasma):

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase and inject into the LC-MS/MS system.

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water.[6]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

-

Gradient: A gradient optimized for the separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard. For this compound (MW: 180.20), a hypothetical transition would be Q1: 179.1 m/z → Q3: 135.1 m/z (loss of CO2).

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus concentration.

-

Determine the analyte concentration in the samples from the calibration curve.

Visualizations

References

- 1. longdom.org [longdom.org]

- 2. resolian.com [resolian.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of 2-Methoxy-5-methylphenylacetic acid with Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-5-methylphenylacetic acid is an organic compound of interest in various fields, including pharmaceutical research and metabolomics. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, enabling robust and reliable quantification. This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of this compound. Two primary derivatization techniques are presented: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester.

Experimental Protocols

Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[1]

Materials:

-

This compound standard

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Reaction vials (2 mL) with screw caps and septa

-

Heating block or oven

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-